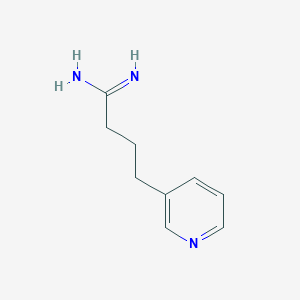

4-Pyridin-3-yl-butyramidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887578-93-0 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-pyridin-3-ylbutanimidamide |

InChI |

InChI=1S/C9H13N3/c10-9(11)5-1-3-8-4-2-6-12-7-8/h2,4,6-7H,1,3,5H2,(H3,10,11) |

InChI Key |

UYRFJJJSEKLZRY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCCC(=N)N |

Canonical SMILES |

C1=CC(=CN=C1)CCCC(=N)N |

Origin of Product |

United States |

Advanced Analytical Characterization Methodologies in 4 Pyridin 3 Yl Butyramidine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Pyridin-3-yl-butyramidine by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butyramidine side chain. The aromatic protons on the 3-substituted pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The proton at the C2 position is expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the butyl chain would appear more upfield, with the methylene group adjacent to the pyridine ring (C1') showing a chemical shift around δ 2.5-3.0 ppm. The protons of the amidine group (-NH₂) would likely appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the C2 and C6 carbons appearing most downfield. The carbons of the alkyl chain would be found in the upfield region (δ 20-40 ppm). The carbon of the amidine group (C=N) would have a characteristic chemical shift in the range of δ 150-160 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.4 - 8.6 | Doublet | ~2.0 |

| H-6 (Pyridine) | 8.3 - 8.5 | Doublet of doublets | ~4.8, 1.5 |

| H-4 (Pyridine) | 7.5 - 7.7 | Doublet of triplets | ~7.8, 1.8 |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets | ~7.8, 4.8 |

| -CH₂- (Position 1' on butyl chain) | 2.7 - 2.9 | Triplet | ~7.5 |

| -CH₂- (Position 2' on butyl chain) | 1.8 - 2.0 | Sextet | ~7.5 |

| -CH₂- (Position 3' on butyl chain) | 2.3 - 2.5 | Triplet | ~7.5 |

| -NH₂ (Amidine) | Variable (e.g., 5.0 - 7.0) | Broad singlet | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyridine, substituted) | 135 - 138 |

| C-2 (Pyridine) | 148 - 151 |

| C-6 (Pyridine) | 147 - 150 |

| C-4 (Pyridine) | 136 - 139 |

| C-5 (Pyridine) | 123 - 126 |

| C-4' (Amidine carbon) | 155 - 160 |

| C-1' (Butyl chain) | 30 - 35 |

| C-2' (Butyl chain) | 28 - 33 |

| C-3' (Butyl chain) | 33 - 38 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the amidine group.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

Amidine Group Vibrations: The N-H stretching of the -NH₂ group would result in two bands in the 3400-3250 cm⁻¹ region for the asymmetric and symmetric stretches. orgchemboulder.comlibretexts.orglibretexts.org The C=N stretching vibration of the amidine group is expected to be a strong band around 1650-1600 cm⁻¹. The N-H bending (scissoring) vibration of a primary amine group typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

Alkyl Chain Vibrations: C-H stretching vibrations of the butyl chain will be observed in the 2960-2850 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium to Strong |

| C=N Stretch (Amidine) | 1650 - 1600 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1335 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be observed, and its accurate mass would confirm the elemental formula. A prominent fragmentation pathway would likely involve the cleavage of the bond between the pyridine ring and the butyl chain, leading to a fragment ion corresponding to the pyridinylmethyl cation. Another characteristic fragmentation would be the loss of ammonia (B1221849) (NH₃) from the amidine group.

X-ray Crystallography for Solid-State Structure Determination of Pyridine-Butyramide Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. migrationletters.com This method provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information.

In the absence of a specific crystal structure for this compound, insights can be drawn from related structures, such as pyridine-carboxamides and benzamidine derivatives. nih.govrsc.orgmdpi.comnih.gov Studies on pyridine-carboxamide derivatives have shown that the planarity of the molecule and the conformation of the amide linkage are influenced by substituents and crystal packing forces. nih.govmdpi.com Intermolecular hydrogen bonding, often involving the amide N-H and the pyridine nitrogen, plays a crucial role in the formation of supramolecular architectures in the solid state. mdpi.com Similarly, crystal structures of benzamidine-inhibited enzymes have provided detailed information on how the amidine group interacts with its environment. nih.gov

For this compound, one would expect the crystal structure to reveal:

The conformation of the butyramidine side chain relative to the pyridine ring.

The planarity of the amidine group.

A network of intermolecular hydrogen bonds involving the N-H protons of the amidine group and the nitrogen atom of the pyridine ring, which could lead to the formation of dimers or extended chains.

Chromatographic and Electrophoretic Methods for Purity Assessment and Quantification

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for its quantification in various samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. helixchrom.commdpi.commdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic pyridine and amidine functionalities. helixchrom.com Detection could be achieved using a UV detector, as the pyridine ring is a chromophore.

Gas Chromatography (GC): GC could potentially be used for the analysis of this compound, although its polarity and potential for thermal degradation might necessitate derivatization prior to analysis.

Electrophoretic Methods

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. wikipedia.org Capillary Zone Electrophoresis (CZE) would be a suitable mode for the analysis of the protonated form of this compound. This technique offers high efficiency and requires only small sample volumes. nih.gov

These methods, when properly validated, can provide accurate and precise measurements of the purity of bulk this compound and its concentration in formulated products or biological matrices.

Advanced Methodologies in Analytical Chemistry for Novel Compound Characterization

The characterization of novel compounds like this compound benefits greatly from the application of advanced and hyphenated analytical techniques, which combine the separation power of chromatography or electrophoresis with the detection and structural elucidation capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsisinternational.orgsaspublishers.com LC-MS would be invaluable for the analysis of this compound, allowing for its detection and quantification at very low levels. High-resolution LC-MS (LC-HRMS) can provide accurate mass measurements, confirming the elemental composition of the parent compound and any related impurities or metabolites. scispace.com Tandem mass spectrometry (LC-MS/MS) can be used to obtain structural information on the separated components by inducing fragmentation and analyzing the resulting fragment ions. scispace.commdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is another powerful hyphenated technique that combines HPLC separation with NMR detection. nih.govijnrd.org This allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the HPLC column. For complex samples containing this compound, LC-NMR could be used to identify and structurally characterize impurities or degradation products without the need for their isolation.

Advanced Mass Spectrometry Techniques: Modern mass spectrometry offers a variety of ionization techniques and analyzers that can provide detailed structural information. nih.govdntb.gov.ua Soft ionization methods like electrospray ionization (ESI) are well-suited for polar molecules like this compound. Multi-stage tandem mass spectrometry (MSⁿ) in an ion trap or Orbitrap mass analyzer can provide detailed fragmentation pathways, aiding in the structural confirmation of the compound and the identification of unknown related substances. nih.gov

These advanced methodologies provide a comprehensive analytical toolkit for the in-depth characterization of novel compounds, ensuring a thorough understanding of their chemical identity, purity, and behavior.

Medicinal Chemistry and Rational Design of 4 Pyridin 3 Yl Butyramidine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine-Butyramidine Core Structures

Structure-Activity Relationship (SAR) analysis is a foundational element of medicinal chemistry that connects the chemical structure of a molecule to its biological activity. patsnap.com For derivatives of the 4-Pyridin-3-yl-butyramidine core, SAR studies would focus on systematically modifying different parts of the molecule to understand how these changes impact efficacy, selectivity, and pharmacokinetic properties.

The biological activity of pyridine-containing compounds can be significantly modulated by the electronic properties of substituents on the pyridine (B92270) ring. nih.govacs.org The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring of the this compound scaffold can alter the electron density of the ring system and the basicity of the pyridine nitrogen. researchgate.net These changes can, in turn, influence key interactions with biological targets, such as hydrogen bonding or π-π stacking.

For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) generally increase the electron density on the pyridine ring, which could enhance interactions with electron-deficient pockets in a target protein. nih.gov Conversely, electron-withdrawing groups such as a nitro (-NO₂) or chloro (-Cl) group decrease the ring's electron density and can alter the molecule's binding mode or polarity. nih.govmdpi.com Studies on various pyridine derivatives have shown that such substitutions can profoundly impact antiproliferative or enzyme inhibitory activity. mdpi.comresearchgate.net The specific impact—whether beneficial or detrimental—is highly dependent on the specific biological target.

Modifications are not limited to the pyridine ring. The butyramidine chain could also be a site for substitution, for example, on the aliphatic chain, to alter flexibility, lipophilicity, or introduce new interaction points.

Table 1: Hypothetical SAR of this compound Derivatives with Substituents on the Pyridine Ring This table illustrates potential activity trends based on general SAR principles for pyridine derivatives. Actual activity would be target-dependent and require experimental validation.

| Substituent (R) at C4-Position | Electronic Effect | Hypothetical Impact on Biological Activity (e.g., IC₅₀) | Rationale |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline Activity | Reference compound for comparison. |

| -CH₃ (Methyl) | Electron-Donating (weak) | Potentially Increased Activity | Increases ring electron density; may improve hydrophobic interactions. |

| -OCH₃ (Methoxy) | Electron-Donating (strong) | Potentially Increased Activity | Increases electron density and can act as a hydrogen bond acceptor. mdpi.com |

| -Cl (Chloro) | Electron-Withdrawing (weak) | Variable Effect | Can alter polarity and may form halogen bonds, but can also decrease basicity. nih.gov |

| -NO₂ (Nitro) | Electron-Withdrawing (strong) | Potentially Decreased Activity | Significantly reduces electron density, potentially disrupting key binding interactions. nih.gov |

The spatial arrangement of functional groups is critical for a molecule's interaction with its biological target. In the this compound scaffold, both positional isomerism and stereochemistry can have profound effects on efficacy.

Stereochemical Effects: If the butyramidine chain is substituted, chiral centers can be introduced. The absolute configuration (R or S) at these centers can be a critical determinant of biological activity. It is common for one enantiomer of a drug to be significantly more active than the other because biological targets, such as enzymes and receptors, are themselves chiral. Research on other classes of compounds has shown that stereochemistry can lead to significant differences in antimalarial potency, potentially due to stereoselective uptake or a more efficient fit within the target's binding site. mdpi.com Any rational design program for derivatives of this scaffold must therefore consider the synthesis and evaluation of individual stereoisomers.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify a lead compound to improve its properties (e.g., potency, selectivity, pharmacokinetics) or to create a novel chemical entity with a similar biological activity, thereby moving into new intellectual property space. patsnap.comnamiki-s.co.jp

Scaffold Hopping: This strategy involves replacing the central core of the molecule while retaining the essential pharmacophoric groups. For the this compound framework, one could "hop" from the pyridine scaffold to other heterocyclic systems that maintain a similar spatial arrangement of the side chain and the key nitrogen atom. Examples could include replacing the pyridine with a pyrimidine, a pyrazine, or even a non-aromatic bioisostere that preserves the geometric constraints. nih.gov

Bioisosteric Replacements: A bioisostere is a functional group that can replace another in a drug molecule while retaining the desired biological activity. nih.gov This technique can be applied to both the pyridine ring and the amidine group.

Pyridine Ring: The pyridine ring is often replaced with other aromatic or heteroaromatic systems. A common bioisosteric replacement involves substituting the pyridine nitrogen with a 'C-CN' unit, making a benzonitrile (B105546) group a powerful bioisostere for a pyridine. researchgate.net This can sometimes improve biological activity by displacing unfavorable water molecules from a binding site. researchgate.net Other potential replacements include different heterocyclic rings like thiophene (B33073) or even a difluoromethyl-substituted ring, which can mimic some electronic properties of the parent ring. nih.govrsc.org

Amidine Group: The highly basic amidine group can be problematic for oral bioavailability. Bioisosteric replacement can address this by substituting it with a group that mimics its hydrogen bonding capabilities but has a lower pKa. Nitrogen-rich heterocycles are often used for this purpose. For example, tetrazole is a well-known bioisostere for carboxylic acids and has also been successfully used as a replacement for amidine groups in the design of protein arginine deiminase (PAD) inhibitors. medwinpublishers.com

Table 2: Potential Bioisosteric Replacements for the Pyridine-Amidine Framework

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine | Benzonitrile | Mimics hydrogen-bond accepting ability of pyridine nitrogen; can improve binding entropy. | researchgate.net |

| Thiophene | Similar size and shape; alters electronic properties and potential for metabolism. | nih.gov | |

| Amidine | Tetrazole | Acts as a strong hydrogen bond donor/acceptor; less basic than amidine, potentially improving bioavailability. | medwinpublishers.com |

| Guanidine | Maintains a positively charged group capable of strong ionic and hydrogen bonding interactions. | nih.gov |

Lead Compound Identification and Optimization Strategies Utilizing the Butyramidine Motif

The process of discovering a new drug often begins with the identification of a "hit" compound from a screening campaign, which is then developed into a "lead" compound. danaher.com A molecule with the this compound core could emerge as such a lead. Lead optimization is the subsequent iterative process of refining the lead's structure to enhance its efficacy, selectivity, and pharmacokinetic profile to generate a viable drug candidate. patsnap.compatsnap.com

Strategies for optimizing a lead compound based on the butyramidine motif would include:

Structure-Based and Ligand-Based Design: If the structure of the biological target is known, computational methods like molecular docking can be used to predict how modifications to the lead compound will affect its binding. patsnap.com This allows for the rational design of new derivatives with improved interactions. In the absence of a target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) modeling can be used to build a predictive model based on the activity of existing derivatives. frontiersin.org

Improving Potency and Selectivity: Based on SAR data, functional groups are systematically added or modified to maximize interactions with the target and minimize interactions with off-targets. This can involve adding hydrophobic groups to fill a greasy pocket, or hydrogen bond donors/acceptors to form new interactions. patsnap.com

Enhancing ADMET Properties: A potent compound is of little use if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Optimization focuses on improving metabolic stability, for example, by replacing a metabolically labile group with a more stable one (e.g., replacing an ester with a more stable amide). researchgate.net It also aims to modulate lipophilicity and polarity to achieve good membrane permeability and solubility, which are crucial for oral bioavailability. patsnap.com

Fragment-Based Drug Design and Privileged Scaffolds in Amidine and Pyridine Medicinal Chemistry

Fragment-Based Drug Design (FBDD) is a powerful method for lead generation. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. mdpi.com These hits then serve as starting points for building a more potent lead compound, either by "growing" the fragment to add new interactions or by "linking" two or more fragments that bind to adjacent sites. mdpi.com

Both the pyridine and amidine moieties can be considered "privileged fragments." This term refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets. chemistryanywhere.com

Pyridine as a Privileged Scaffold: The pyridine ring is one of the most common heterocyclic systems found in FDA-approved drugs. nih.govresearchgate.net Its ability to act as a hydrogen bond acceptor, its aromatic nature allowing for π-stacking, and its capacity to be easily functionalized make it a versatile and valuable fragment in drug design. nih.govnih.gov

Amidine as a Privileged Fragment: The amidine group, and other nitrogen-rich systems like triazoles and tetrazoles, are also privileged fragments. researchgate.netmedwinpublishers.com The amidine's ability to exist in a protonated state at physiological pH allows it to form strong ionic and hydrogen bonding interactions, often mimicking the side chain of an arginine residue to bind in pockets that recognize this amino acid. mdpi.com

In an FBDD context, a pyridine-containing fragment and an amidine-containing fragment could be identified as separate hits that bind to a target. A medicinal chemist could then design a strategy to link these two fragments, perhaps with a butyrate (B1204436) linker, to generate a more potent molecule like this compound. This bottom-up approach is an efficient way to explore chemical space and develop novel lead compounds. mdpi.com

Preclinical Investigations of Biological Activities for 4 Pyridin 3 Yl Butyramidine Analogues

In Vitro Pharmacological Profiling and Target Engagement Studies

Exploration of Potential Biological Targets

The specific biological targets of 4-Pyridin-3-yl-butyramidine are not extensively defined in publicly available research. However, the broader class of pyridine (B92270) derivatives has been investigated for its interaction with a wide array of biological targets. Pyridine-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to diverse biological targets.

Computational and in vitro studies of various pyridine analogues have explored their potential to interact with key players in cellular signaling pathways. For instance, some pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation and a target in cancer therapy. Other related compounds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, have also been identified as potential CDK2 inhibitors.

Furthermore, the pyridine scaffold is a component of molecules targeting histone demethylases, such as the Jumonji C domain-containing histone lysine demethylase 4 subfamily (KDM4), which are involved in epigenetic regulation and are considered targets in oncology. Cell-based target engagement assays are crucial in confirming the interaction of such compounds with their intended targets within a cellular environment. These assays help bridge the gap between biochemical potency and cellular activity.

Enzyme Inhibition and Receptor Modulation Assays

While specific enzyme inhibition and receptor modulation data for this compound is scarce, the broader family of pyridine derivatives has demonstrated a wide range of activities in this area.

Enzyme Inhibition: Pyridine-containing compounds have been identified as inhibitors of various enzymes. For example, certain pyridine derivatives show inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia. Additionally, some analogues have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform, which is a target in cancer and inflammatory diseases. The inhibitory potential of these compounds is often assessed through in vitro enzyme assays that measure the reduction in enzyme activity in the presence of the compound.

Receptor Modulation: The pyridine nucleus is present in molecules that modulate the activity of various receptors. For instance, certain dihydropyridine and pyridine derivatives have shown affinity for adenosine receptors, with some exhibiting selectivity for the A3 subtype. The interaction with these receptors is typically evaluated through radioligand binding assays. Furthermore, pyridine-containing compounds have been developed as modulators of other G protein-coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor, where they can act as positive allosteric modulators.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are instrumental in elucidating the mechanisms of action of novel compounds. For pyridine derivatives, these assays have been employed to understand their effects on cellular processes. For example, cell-based functional assays like the Receptor Selection and Amplification Technology (R-SAT) have been used to characterize the inverse agonist activity of certain pyridine-containing molecules at serotonin receptors.

In the context of cancer research, cell-based assays are used to assess the impact of pyridine analogues on cell viability, proliferation, and the induction of apoptosis. Techniques such as the MTT assay are commonly used to determine the cytotoxic effects of these compounds on various cancer cell lines. Furthermore, mechanistic insights can be gained by examining the effects of these compounds on specific cellular pathways, for instance, by measuring the phosphorylation status of key signaling proteins through methods like Western blotting. The development of practical and efficient cell-based target engagement assays is also crucial for confirming that a compound interacts with its intended molecular target within the complex cellular milieu.

Evaluation of Specific Preclinical Activities in Pyridine-Butyramidine Derivatives

Antiproliferative and Antitumor Activity in Cellular Models

The antiproliferative activity of pyridine derivatives has been demonstrated against various human cancer cell lines. For instance, a novel pyridine derivative, LHT-17-19, has shown antitumor and antimetastatic properties in both cell culture and experimental models of lung cancer. The antiproliferative effects of pyridine derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

Structure-activity relationship (SAR) studies on pyridine derivatives have indicated that the presence and position of certain functional groups can significantly influence their antiproliferative activity. For example, the presence of -OMe, -OH, -C=O, and NH2 groups has been associated with enhanced activity, while halogen atoms or bulky groups may decrease it.

The table below summarizes the antiproliferative activity of selected pyridine derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | Reported Activity (IC50) |

| Pyridine Derivatives | Lung Cancer | Antitumor & Antimetastatic |

| Pyridine Derivatives | Breast Cancer | Antiproliferative |

| Pyridine Derivatives | Colon Cancer | Antiproliferative |

| Pyridine Derivatives | Cervical Cancer | Antiproliferative |

Antimicrobial and Antifungal Evaluations

The pyridine scaffold is a common feature in many compounds with antimicrobial and antifungal properties. While specific evaluations for this compound are not widely reported, the general class of pyridine derivatives has been extensively studied for these activities.

Antimicrobial Activity: Substituted benzylidenehydrazinylpyridinium derivatives have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have shown high antimicrobial activity, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a standard measure used to quantify the antimicrobial potency of these compounds. The antimicrobial activity of these pyridinium salts is thought to be related to their effect on the cell wall of bacteria.

Antifungal Activity: Pyridine and pyrimidine derivatives have been identified as a novel class of antifungal agents. Their mechanism of action is believed to involve the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This disruption of the fungal cell membrane leads to growth inhibition. The antifungal activity of these compounds has been demonstrated against various fungal strains, including Candida albicans. A clear correlation has been observed between the concentration at which the sterol profile is altered and the antifungal activity (MIC), strongly suggesting that the inhibition of ergosterol synthesis is the primary mode of action.

The table below presents a summary of the antimicrobial and antifungal activities of representative pyridine derivatives.

| Compound Class | Organism | Reported Activity |

| Pyridinium Salts | Staphylococcus aureus | High Antibacterial Activity |

| Pyridinium Salts | Pseudomonas aeruginosa | Low Antibacterial Activity |

| Pyridine/Pyrimidine Derivatives | Candida albicans | Antifungal Activity (MIC dependent) |

Antitrypanosomal Activity

Analogues incorporating the pyridin-3-yl moiety have been identified as promising scaffolds in the search for new treatments for Human African Trypanosomiasis (HAT), a neglected tropical disease caused by protozoan parasites of the genus Trypanosoma. Research has focused on the design and synthesis of 4-phenyl-6-(pyridin-3-yl)pyrimidines, which have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense (T.b.r), the parasite responsible for the acute form of the disease.

Initial investigations into 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives showed that the parent compound, 4-phenyl-6-(pyridin-3-yl)pyrimidine , exhibited antitrypanosomal activity with a half-maximal inhibitory concentration (IC50) of 4.8 µM, while showing negligible toxicity against rat L6 cells. nih.gov Modifications to the phenyl ring at the 4-position of the pyrimidine core led to varied potency. For instance, the 3-bromophenyl derivative (Compound 6 ) showed an enhanced effect with an IC50 value of 2.0 µM. springernature.com

A significant breakthrough was achieved with the introduction of an amine group at the 2-position of the pyrimidine ring. This led to the 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine series, where 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (Compound 13 ) demonstrated submicromolar antitrypanosomal activity, with an IC50 value of 0.38 µM. researchgate.net This represented a greater than 50-fold increase in potency compared to its analogue lacking the 2-amine group. researchgate.net This compound was found to be over 60 times more selective against trypanosomes than mammalian L6 cells. researchgate.net In silico studies suggested that the enzyme rhodesain could be a potential target for these compounds, although in vitro enzymatic assays showed low inhibition, indicating that the potent antitrypanosomal effect may involve other mechanisms of action. ptfarm.pl

Table 1: Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogues against T.b. rhodesiense

| Compound Name | Structure Modification | IC50 (µM) |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | Parent Compound | 4.8 nih.gov |

| Compound 6 | 3-Bromophenyl at C4 | 2.0 springernature.com |

| Compound 8 | 4-Methoxyphenyl at C4 | 6.8 springernature.com |

| Compound 13 | 2-Aminopyrimidine, 2-Methoxyphenyl at C4 | 0.38 researchgate.netasm.org |

| Compound 14 | 2-Aminopyrimidine, 2-Bromophenyl at C4 | 23.0 researchgate.net |

Anticonvulsant Properties

The pyridine ring is a key structural component in various molecules demonstrating anticonvulsant activity. ptfarm.pl Research into compounds containing the pyridin-3-yl group has identified potent activity in established preclinical models of epilepsy. A series of acid hydrazones derived from pyridine-3-carbohydrazide (nicotinic acid hydrazide) were synthesized and evaluated for anticonvulsant effects. nih.gov

Within this series, activity was highly dependent on the substitution pattern on the benzylidene ring. Halogen substitutions at the meta and para positions were found to confer better protection than ortho substitutions. nih.gov The compound N'-[(4-Trifluoromethoxy)benzylidene]pyridine-3-carbohydrazide (RNH12 ) emerged as the most potent analogue, exhibiting broad-spectrum protection in multiple seizure models. nih.gov It demonstrated significant efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening models for identifying potential antiepileptic drugs. nih.gov Furthermore, it was highly effective in the 6 Hz seizure model, a test used to identify agents that may be effective against treatment-resistant forms of epilepsy. nih.gov

Other studies have explored pyridinyl derivatives of pyrrolidine-2,5-dione (succinimide). While many of these investigations focused on 2-pyridinyl substitution, they reinforce the principle that the pyridine moiety is a valuable pharmacophore for anticonvulsant drug design. ptfarm.pl The anticonvulsant activity of these compounds is often evaluated through their ability to modulate neuronal excitability, potentially through interaction with voltage-gated sodium channels or components of the GABA system. wikipedia.org

Table 2: Anticonvulsant Activity of Pyridin-3-yl Carbohydrazide Analogues in Mice

| Compound Name | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |

| RNH4 (4-Chloro derivative) | 113.4 | > 200 | 75.4 |

| RNH12 (4-Trifluoromethoxy derivative) | 29.3 | 54.2 | 14.77 |

ED50: Median Effective Dose

Modulation of Neurotransmitter Systems (e.g., α7 nAChR agonism)

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel in the brain that is implicated in cognitive processes like memory and attention. wikipedia.org It is a significant therapeutic target for neurological and psychiatric disorders, and several potent and selective agonists containing a pyridin-3-yl moiety have been developed. nih.govnih.gov

One notable example is TC-5619 ((2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide). This compound is a highly selective α7 nAChR agonist with a high affinity for the receptor and demonstrates more than a thousand-fold selectivity over the α4β2 nicotinic receptor subtype, indicating a reduced risk of peripheral side effects. nih.gov TC-5619 has shown positive effects in animal models relevant to the cognitive and negative symptoms of schizophrenia. nih.gov

Another important series of α7 nAChR agonists are urea derivatives. The compound SEN34625/WYE-103914 (1-[6-(4-fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea) is a potent and selective agonist with a median effective concentration (EC50) of 70 nM for the human α7 nAChR. nih.govresearchgate.net It has demonstrated excellent brain penetration and oral bioavailability, and has shown efficacy in multiple behavioral models of cognition. researchgate.net These findings highlight the importance of the pyridin-3-yl group as a key structural element for designing selective α7 nAChR modulators with therapeutic potential for cognitive disorders. nih.gov

Table 3: Activity of Pyridin-3-yl Analogues at the α7 Nicotinic Acetylcholine Receptor

| Compound Name | Receptor Affinity (Ki) | Agonist Potency (EC50) | Receptor Selectivity |

| TC-5619 | 0.8 nM (human α7) | 33 nM | >1000-fold vs. α4β2 |

| SEN34625/WYE-103914 | 44 nM (rat α7) | 70 nM (human α7) | >100-fold vs. other nAChRs |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. scispace.com This system regulates virulence factor production and biofilm formation, making it an attractive target for novel anti-infective therapies that aim to disarm pathogens rather than kill them. researchgate.netmdpi.com

While research into specific this compound analogues as QS inhibitors is limited, the broader pyridine scaffold has been identified in compounds with this activity. One such compound is 4-Nitro-pyridine-N-oxide (4-NPO) . nih.gov Through DNA microarray analysis, 4-NPO was identified as an effective inhibitor of QS in Pseudomonas aeruginosa, a pathogenic bacterium where QS controls the expression of numerous virulence factors. nih.gov It was found to be capable of down-regulating 37% of the genes controlled by the QS system in this organism. nih.gov

The inhibition of QS can be achieved through various mechanisms, including blocking the synthesis of signaling molecules (autoinducers), degrading these molecules, or antagonizing the receptors that bind them. nih.gov The activity of 4-NPO suggests that the pyridine ring can serve as a core structure for the development of new QS inhibitors. Further investigation is needed to determine if pyridin-3-yl analogues can be optimized for potent and specific anti-QS activity.

Anti-inflammatory and Analgesic Effects

The pyridine nucleus is a common structural feature in many synthetic drugs with anti-inflammatory and analgesic properties. researchgate.net Studies on various classes of pyridin-3-yl analogues and related pyridine derivatives have confirmed their potential in mitigating inflammation and pain in preclinical models.

Derivatives of 3-hydroxy-pyridine-4-one have been evaluated for anti-inflammatory effects. These compounds demonstrated significant activity in both the carrageenan-induced paw edema model in rats and the croton oil-induced ear edema model in mice. nih.gov The mechanism of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.gov

In the realm of analgesia, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown significant antinociceptive activity in the phenylbenzoquinone-induced writhing test, with ED50 values as low as 3.51 mg/kg. nih.gov Further studies on this class of compounds confirmed analgesic effects in the hot-plate test, formalin test, and capsaicin test. nih.gov Similarly, derivatives of nicotinohydrazide (a pyridin-3-yl structure) have been synthesized and shown to possess both anti-inflammatory and analgesic activities. researchgate.net These findings collectively underscore the utility of the pyridine core, and specifically the pyridin-3-yl arrangement, as a foundational element for developing novel anti-inflammatory and analgesic agents.

Cardioprotective Potential (e.g., HDL cholesterol stimulation)

The pyridin-3-yl structure is central to a well-known agent with significant cardiovascular effects: Nicotinic acid (niacin), which is pyridine-3-carboxylic acid. Nicotinic acid is a clinically utilized lipid-modifying drug known for its robust ability to raise levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol". nih.govnih.gov A meta-analysis of clinical trials confirmed that NAD+ precursors, particularly nicotinic acid, significantly increase HDL levels while reducing triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. nih.gov The mechanism involves, in part, stimulating the transcription of the ABCA1 gene, which promotes cholesterol efflux, and reducing the hepatic removal of HDL particles. researchgate.net

Beyond nicotinic acid, other related heterocyclic structures have shown cardioprotective potential. Studies on pyrimidine derivatives, which share a diazine ring structure, have demonstrated antihyperlipidemic effects in high-fat diet-fed rats. nih.gov Certain pyrimidine derivatives significantly decreased total cholesterol, triglycerides, and LDL, while concurrently increasing HDL. nih.govrdd.edu.iq The proposed mechanism for these compounds involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, alongside antioxidant and anti-inflammatory actions in liver tissue. nih.gov Other pyrimidine derivatives have been shown to possess cardiodepressant and hypotensive actions in animal models, suggesting potential applications in treating hypertension or conditions where reducing cardiac workload is beneficial. indexcopernicus.com

In Vivo Preclinical Models for Activity Assessment (non-human)

The evaluation of biological activities for this compound analogues and related compounds relies on a variety of established non-human preclinical models:

Antitrypanosomal Activity: The standard in vivo model for HAT involves infecting mice with Trypanosoma brucei. To assess efficacy against the late-stage, central nervous system (CNS) phase of the disease, researchers use strains of the parasite that are modified to express luciferase. researchgate.net This allows for non-invasive, serial monitoring of the parasite burden in the brain using bioluminescence imaging (e.g., IVIS). researchgate.netscispace.com This method can detect CNS infection and assess drug efficacy more rapidly than traditional methods that rely on detecting parasite relapse in the blood. researchgate.netresearchgate.net Quantitative PCR (qPCR) is also used on brain homogenates to precisely quantify the parasite load. researchgate.net

Anticonvulsant Properties: The most common primary screening models are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. ptfarm.plmdpi.com The MES test identifies compounds effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures. nih.gov The psychomotor 6 Hz seizure model is employed to screen for compounds active against therapy-resistant partial seizures. nih.gov To assess potential motor impairment and neurotoxicity, the rotarod test is commonly used, where the ability of a mouse to remain on a rotating rod is measured. nih.gov

Modulation of Neurotransmitter Systems: For α7 nAChR agonists aimed at treating cognitive deficits, behavioral models are essential. These include the novel object recognition test, which assesses memory in rodents, as well as more complex tasks like the attentional set-shifting and reversal learning tasks in rats, which measure executive function and cognitive flexibility. nih.govresearchgate.net

Quorum Sensing Inhibition: To test the efficacy of QS inhibitors in vivo, several infection models are utilized. Invertebrate models, such as Galleria mellonella (wax moth larvae) and the nematode Caenorhabditis elegans, offer a high-throughput method to evaluate a compound's ability to increase survival following bacterial infection. asm.org A murine pulmonary infection model, for instance with Burkholderia cenocepacia, can be used to determine if a QSI can reduce the bacterial load in the lungs, often in combination with a conventional antibiotic. asm.org A murine cutaneous abscess model has also been used to evaluate the attenuation of virulence. mdpi.com

Anti-inflammatory and Analgesic Effects: Acute inflammation is commonly modeled using carrageenan-induced paw edema in rats, where a reduction in swelling indicates anti-inflammatory activity. nih.govbiointerfaceresearch.com Analgesic properties are assessed using several models in mice. The acetic acid-induced writhing test evaluates peripheral analgesic activity, while the hot-plate test measures central antinociceptive effects. nih.gov The formalin test is particularly useful as it has two phases: an early neurogenic pain phase and a later inflammatory pain phase, allowing for differentiation of the mechanism of analgesia. nih.gov

Cardioprotective Potential: Hyperlipidemia is often induced in rats or mice using a high-fat diet (HFD). The efficacy of test compounds is then determined by measuring their effect on the serum lipid profile (total cholesterol, triglycerides, HDL, LDL). nih.gov Direct effects on the cardiovascular system can be studied using isolated rabbit or frog heart preparations to measure ionotropic (contractility) and chronotropic (rate) effects, while blood pressure and hypotensive activity are assessed in anesthetized dogs. indexcopernicus.com

Pharmacodynamic Investigations in Preclinical Settings

Pharmacodynamic studies are crucial for understanding how a drug affects the body and its mechanism of action at a molecular level. For analogues of this compound, preclinical pharmacodynamic investigations have focused on identifying their cellular targets and elucidating the pathways through which they exert their therapeutic effects.

In oncology, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative 8b was found to exert its cytotoxic action by inducing Nur77-mitochondrial targeting and subsequent Nur77-dependent apoptosis nih.gov. Another class of compounds, N-(Pyridin-3-yl)pyrimidin-4-amine analogues, were identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer rsc.orgnih.gov. Similarly, 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of c-KIT, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including gastrointestinal stromal tumors nih.gov. The N-(pyridin-3-yl)acetamide derivative, RDg, was found to induce cell-cycle arrest at the sub-G0 phase and showed strong interactions with the epidermal growth factor receptor (EGFR) binding sites in silico researchgate.net.

The table below details the pharmacodynamic targets of various pyridin-3-yl analogues:

| Compound Class | Target/Mechanism of Action | Disease Context |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide | Nur77 modulator, induces apoptosis | Cancer |

| N-(Pyridin-3-yl)pyrimidin-4-amine | Cyclin-dependent kinase 2 (CDK2) inhibitor | Cancer |

| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | c-KIT inhibitor | Cancer |

| N-(pyridin-3-yl)acetamide | Induces sub-G0 cell cycle arrest, interacts with EGFR | Cancer |

| 4-methyl-3-(pyridin-2-ylamino)benzamide | c-Abl inhibitor | Neurodegenerative Disease |

| 4-aminopyridine derivatives | K+ channel blocker | Neurological Injury |

In the area of neuroprotection, 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed as inhibitors of c-Abl, a non-receptor tyrosine kinase implicated in the pathology of neurodegenerative diseases like Parkinson's disease nih.gov. The functionalized derivatives of 4-aminopyridine act as K+ channel blockers, a mechanism that can restore nerve conduction in injured spinal cord tissue nih.gov.

These pharmacodynamic studies, while not on this compound itself, highlight the diverse range of molecular targets that can be modulated by compounds containing the pyridin-3-yl scaffold. This body of research provides a strong rationale for the further investigation of this compound and its close analogues as potential therapeutic agents.

Computational Chemistry Approaches in 4 Pyridin 3 Yl Butyramidine Research

Molecular Docking Studies for Target-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Pyridin-3-yl-butyramidine research, docking studies are crucial for understanding how this ligand and its derivatives interact with the active site of a biological target, such as an enzyme or receptor.

The primary goal of molecular docking is to simulate the binding process and identify the most stable conformation, often referred to as the binding mode. This is achieved by sampling a high number of possible orientations and conformations of the ligand within the target's binding pocket and scoring them based on their calculated binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Research on analogous structures, such as pyridin-3-yl pyrimidines and other pyridine (B92270) derivatives, has demonstrated the utility of this approach. For instance, docking studies have been used to investigate the binding mode of pyridin-3-yl pyrimidines with the Bcr-Abl kinase, a key target in cancer therapy. Similarly, studies on novel pyridine derivatives as potential acetylcholinesterase (AChE) inhibitors have used docking to elucidate interactions within the enzyme's active site. These studies often reveal key molecular interactions that are critical for binding affinity, including:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the amidine group of this compound are potent hydrogen bond acceptors and donors, respectively. Docking simulations can identify specific amino acid residues (e.g., serine, threonine, glutamic acid) that form these crucial bonds. In studies of related compounds, hydrogen bonding with target residues has been shown to be critical for activity.

Hydrophobic Interactions: The pyridine ring and the butyl chain can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine, helping to anchor the ligand in the binding pocket.

π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which significantly contributes to binding stability.

Electrostatic Interactions: The charge distribution on the ligand, particularly the positively charged amidinium group at physiological pH, can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate in the active site.

The insights gained from these docking studies are summarized in a data table below, illustrating common findings from research on related pyridine-containing inhibitors.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) | Reference Compound Class |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Phe329, Tyr333, Glu198 | π-π stacking, Hydrophobic, Halogen bond | -11.6 | Pyridine dicarboximides |

| Lysine-specific demethylase 1 (LSD1) | Lys661, Asp555, Trp695 | Hydrogen bond, Electrostatic | Not Specified | Substituted Pyridines |

| Bcr-Abl Kinase | Not Specified | Hydrogen bond, Hydrophobic | Not Specified | Pyridin-3-yl Pyrimidines |

| 50S Ribosomal Subunit | A2473, C2103, C2486 | Hydrogen bond, Conjugation | Not Specified | 3-(pyridin-3-yl)-2-oxazolidinones |

By analyzing these interactions, researchers can rationally design modified analogues of this compound to enhance binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For a chemical scaffold like this compound, QSAR is a powerful tool for predicting the activity of untested analogues, thereby prioritizing synthetic efforts and guiding lead optimization.

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. The process involves several key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields, electrostatic fields, molecular shape).

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, r²_pred).

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky, sterically favorable group is preferred in one region, while an electropositive group is favored in another. Studies on related pyridine derivatives have successfully employed these methods to guide drug design.

The table below presents typical statistical parameters used to validate QSAR models, based on published studies of pyridine-containing compounds.

| QSAR Model Type | Target | Cross-Validation Coeff. (q²) | Correlation Coeff. (r²) | External Prediction Coeff. (r²_pred) | Reference Compound Class |

|---|---|---|---|---|---|

| CoMFA | LSD1 Inhibitors | 0.595 | 0.959 | 0.846 | Substituted Pyridines |

| CoMSIA | LSD1 Inhibitors | 0.733 | 0.982 | 0.922 | Substituted Pyridines |

| CoMFA | α7 nAChR Modulators | 0.541 | 0.854 | Not Specified | Piperazine Derivatives |

| MLR (2D-QSAR) | Antioxidants | 0.706 - 0.748 (Q²_LOO) | Not Specified | Not Specified | Thiazolo[4,5-b]pyridin-2-ones |

These models provide a quantitative framework for understanding the structure-activity relationship, enabling the prediction of potency for novel this compound analogues before they are synthesized.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a valuable static snapshot of the ligand-target interaction, it does not capture the dynamic nature of biological systems. Molecular Dynamics (MD) simulations address this limitation by simulating the movements and interactions of atoms and molecules over time. For the this compound-target complex, MD simulations offer critical insights into conformational flexibility, binding stability, and the influence of the solvent environment.

Starting from the best-docked pose obtained from molecular docking, an MD simulation calculates the forces between atoms and uses them to predict their subsequent motion over a series of very short time steps. A simulation run over nanoseconds can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in the active site or if it drifts from its initial docked position. Stable binding is a prerequisite for sustained biological activity.

Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein's active site adapts to the presence of the ligand (induced fit) and what conformations of the flexible butylamidine chain of the ligand are most stable within the binding pocket.

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate a more accurate estimate of the binding free energy. This value often correlates better with experimental activity than the scoring functions used in docking. Studies on pyridine derivatives have shown that electrostatic interactions are often the major driving force for binding.

| Simulation Technique | System Studied | Simulation Duration | Key Findings | Reference |

|---|---|---|---|---|

| MD Simulation | Pyridine derivatives with LSD1 | Not Specified | Confirmed binding mode stability; identified a key water-bridge motif. | |

| MD Simulation | Pteridinone derivatives with PLK1 | 50 ns | Inhibitors remained stable in the active site, reinforcing docking results. | |

| MD Simulation | Adarotene derivative with bacterial membrane | Not Specified | Elucidated atomistic details of membrane destabilization. | |

| MD Simulation | Ter-pyridine with lanthanide cations | Not Specified | Evaluated interaction energies and inter-atomic distances. |

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico or virtual screening is a computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate millions of virtual compounds in a fraction of the time and cost required for high-throughput laboratory screening. The this compound scaffold can serve as an excellent starting point for such a campaign.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A large library of compounds is computationally docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity or docking score. The top-scoring compounds are then selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach can be used. It relies on the knowledge of other molecules that bind to the target. A model (or pharmacophore) is built based on the structural features of known active compounds, like this compound. This model is then used to search a library for other compounds that share these key features.

The process of designing a virtual library of novel this compound analogues involves computationally modifying the core structure. This can be done by:

Adding various substituents to the pyridine ring to explore effects on steric and electronic properties.

Altering the length or rigidity of the butyl chain.

Replacing the amidine group with other bioisosteres (chemical groups with similar physical or chemical properties).

Collaborative virtual screening efforts have proven highly effective for

Conclusion and Future Research Directions

Current Understanding of 4-Pyridin-3-yl-butyramidine and its Derivatives

The chemical compound this compound, with the CAS number 887578-93-0, represents a confluence of two important pharmacophores in medicinal chemistry: the pyridine (B92270) ring and the amidine group. sinfoochem.comguidechem.comchemsigma.comchemsigma.com While specific research dedicated exclusively to this molecule is limited in publicly accessible literature, a significant body of knowledge on its constituent chemical moieties allows for a foundational understanding of its potential properties and areas of therapeutic interest.

The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs. ajrconline.orgresearchgate.netcolab.ws Its presence often enhances the pharmacokinetic properties of a molecule, improving solubility and bioavailability. ajrconline.org Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.netnih.govnih.gov

Similarly, the amidine functional group is a key feature in many biologically active compounds, particularly those with antimicrobial properties. nih.govwikipedia.org Amidines are recognized for their ability to engage in specific interactions with biological targets, such as serine proteases. tandfonline.com The incorporation of an amidine group can significantly influence a molecule's pharmacological profile. nih.govnih.gov

The synthesis of this compound would likely proceed through its nitrile precursor, 4-pyridin-3-yl-butyronitrile. chemicalbook.comchemsynthesis.comchemicalbook.combldpharm.com The conversion of nitriles to amidines is a well-established transformation in organic chemistry, with several methodologies available, such as the Pinner reaction or methods involving amidoxime (B1450833) intermediates. tandfonline.comacs.orggoogle.comscispace.com

Table 1: General Properties of Pyridine and Amidine Moieties

| Feature | Pyridine | Amidine |

| Chemical Nature | Heterocyclic aromatic amine | Functional group with a carbon double-bonded to one nitrogen and single-bonded to another |

| Key Biological Roles | Scaffold in numerous drugs, enhances pharmacokinetic properties | Pharmacophore in antimicrobial and enzyme-inhibiting agents |

| Common Biological Activities | Antimicrobial, antiviral, anticancer, anti-inflammatory | Antibacterial, antifungal, antiparasitic, serine protease inhibition |

Identification of Research Gaps in Pyridine-Amidine Chemistry and Biology

Despite the extensive research on pyridine and amidine compounds individually, the exploration of molecules that combine these two functionalities, such as this compound, remains a significant area for investigation. A primary research gap is the lack of specific biological evaluation of this compound and its close derivatives. While predictions can be made based on its structure, empirical data on its activity against various biological targets is needed.

Furthermore, a comprehensive structure-activity relationship (SAR) study for this class of pyridine-amidine compounds has not been established. Understanding how modifications to the pyridine ring, the alkyl chain, or the amidine group affect biological activity would be crucial for the rational design of more potent and selective agents.

Another underexplored area is the compound's mechanism of action. Should it exhibit biological activity, elucidating the specific molecular pathways and targets it modulates would be a critical next step. This would involve a combination of biochemical assays, cellular studies, and potentially computational modeling.

Perspectives on Novel Therapeutic Applications and Chemical Biology Tool Development

The unique structural combination of a pyridine ring and an amidine group in this compound suggests several potential therapeutic applications. Given the known antimicrobial properties of both moieties, this compound could be a promising candidate for the development of new antibacterial or antifungal agents. nih.govnih.gov The positive charge of the amidinium ion at physiological pH may facilitate interactions with negatively charged bacterial cell membranes.

Moreover, the ability of amidines to act as serine protease inhibitors opens up possibilities for its use in treating diseases where these enzymes are dysregulated, such as certain cancers or inflammatory conditions. tandfonline.com The pyridine component could serve to modulate the compound's selectivity and pharmacokinetic profile.

Beyond direct therapeutic applications, this compound and its derivatives could be developed as valuable chemical biology tools. For instance, fluorescently labeled versions could be synthesized to probe the localization and dynamics of their biological targets within cells. Biotinylated or photo-crosslinking derivatives could be used to identify binding partners and elucidate mechanisms of action.

Table 2: Potential Research Directions for this compound

| Research Area | Potential Application/Focus | Rationale |

| Medicinal Chemistry | Synthesis of a library of derivatives with modifications to the pyridine ring, linker, and amidine group. | To establish a comprehensive structure-activity relationship (SAR) and optimize for potency and selectivity. |

| Antimicrobial Drug Discovery | Screening against a panel of pathogenic bacteria and fungi. | The presence of both pyridine and amidine moieties suggests potential antimicrobial activity. |

| Enzyme Inhibition | Evaluation against a panel of serine proteases and other relevant enzymes. | The amidine group is a known pharmacophore for enzyme inhibitors. |

| Chemical Biology | Development of tagged derivatives (fluorescent, biotinylated) for use as molecular probes. | To investigate the compound's mechanism of action, target engagement, and cellular localization. |

Interdisciplinary Approaches for Advancing this compound Research

To fully unlock the potential of this compound, a collaborative, interdisciplinary research approach is essential. This would involve the integration of expertise from synthetic organic chemistry, medicinal chemistry, pharmacology, and computational biology.

Synthetic chemists would be tasked with developing efficient and scalable routes to this compound and a diverse library of its analogs. This would provide the necessary chemical matter for biological screening and SAR studies.

Medicinal chemists and pharmacologists would then evaluate these compounds in a variety of biological assays to identify lead candidates and characterize their pharmacological properties. This would include determining their efficacy, selectivity, and mechanism of action.

Computational biologists could play a crucial role in accelerating the drug discovery process. Molecular modeling and docking studies could be used to predict the binding of this compound and its derivatives to potential biological targets, helping to prioritize the synthesis of the most promising compounds. Quantitative structure-activity relationship (QSAR) models could also be developed to guide lead optimization.

By combining these diverse skill sets, the scientific community can systematically explore the chemical and biological landscape of this compound and its derivatives, potentially leading to the discovery of new therapeutic agents and valuable research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.